3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol
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Overview
Description
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Bromination: The introduction of the bromophenyl group can be achieved through a bromination reaction. This involves the reaction of the pyrazole derivative with bromobenzene in the presence of a suitable catalyst, such as iron(III) bromide.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Coupling Reactions: Biaryl compounds formed through the coupling of the bromophenyl group with other aromatic rings.
Scientific Research Applications
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological pathways and systems.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-1-ethyl-1H-pyrazol-5-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and binding properties. The presence of the bromophenyl group can enhance the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-3-2-4-8(11)5-7/h2-6,12H,1H3 |
InChI Key |
VWEFKXDMZOEZAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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